molecular formula C24H21N3O6S B2426826 8-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 921545-26-8

8-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2426826
CAS No.: 921545-26-8
M. Wt: 479.51
InChI Key: LUNQJFIZPQBUQZ-UHFFFAOYSA-N
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Description

8-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H21N3O6S and its molecular weight is 479.51. The purity is usually 95%.
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Biological Activity

The compound 8-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic molecule belonging to the class of chromene derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a chromene core with various substituents that enhance its pharmacological properties. The presence of the pyridazine ring and ethylsulfonyl group suggests potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It can act as a modulator for receptors related to pain and inflammation, potentially offering analgesic effects.
  • Antioxidant Properties : Compounds with similar structures have shown significant antioxidant activity, which could mitigate oxidative stress in cells.

Biological Activity Overview

Research indicates that compounds within the chromene class exhibit a range of biological activities, including:

Activity TypeDescription
Anticancer Inhibits cell proliferation in various cancer cell lines (e.g., MCF-7, A549)
Anti-inflammatory Reduces inflammation markers in vitro and in vivo
Antimicrobial Exhibits activity against various bacterial strains
Antioxidant Scavenges free radicals, protecting cells from oxidative damage

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that analogs of chromene compounds significantly inhibited the growth of human breast cancer cells (MCF-7) via apoptosis induction. The mechanism involved caspase activation and disruption of cell cycle progression .
  • Anti-inflammatory Effects : In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing chronic inflammatory conditions .
  • Antioxidant Properties : Research on similar chromene derivatives indicated strong antioxidant activity, with IC50 values lower than standard antioxidants like ascorbic acid, suggesting that this compound could also exhibit these properties .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound may act as a kinase inhibitor , targeting specific enzymes involved in cancer cell proliferation. Kinase inhibitors are a common strategy in the development of anticancer drugs, as they can disrupt critical signaling pathways that promote tumor growth.
  • Anti-inflammatory Properties : The ethylsulfonyl group enhances the compound's ability to modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases such as arthritis and other chronic conditions.
  • Neuroprotective Effects : Preliminary studies suggest that this compound might interact with receptors involved in neurodegenerative diseases, potentially offering protective effects against conditions like Alzheimer's disease.

Biological Studies

  • Enzyme Interaction : The compound has been shown to interact with various enzymes and receptors, influencing cellular signaling pathways crucial for maintaining homeostasis. This interaction is vital for understanding its pharmacological effects and therapeutic potential.
  • Potential as a Therapeutic Agent : Ongoing research aims to elucidate the mechanisms of action of this compound, evaluating its efficacy across different biological contexts, including its role in modulating oxidative stress and apoptosis in cancer cells.

Industrial Applications

  • Material Science : The unique chemical structure of 8-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide makes it suitable for developing new materials, particularly in coatings and polymers where specific chemical properties are desired.
  • Catalysis : The compound may also serve as a catalyst in various chemical reactions, facilitating the synthesis of more complex organic molecules due to its reactive functional groups.

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityDemonstrated inhibition of specific kinases involved in cancer cell signaling pathways
Anti-inflammatory EffectsModulated inflammatory cytokine production in vitro
Neuroprotective MechanismsShowed potential to reduce oxidative stress markers in neuronal cells

Properties

IUPAC Name

8-ethoxy-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6S/c1-3-32-20-7-5-6-16-14-18(24(29)33-22(16)20)23(28)25-17-10-8-15(9-11-17)19-12-13-21(27-26-19)34(30,31)4-2/h5-14H,3-4H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNQJFIZPQBUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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